molecular formula C9H18N2O3 B127802 ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate CAS No. 156970-97-7

ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate

Cat. No. B127802
CAS RN: 156970-97-7
M. Wt: 202.25 g/mol
InChI Key: FIIGTSPAEONQHZ-SFYZADRCSA-N
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Description

Ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate, also known as EAMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EAMP is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the design of new drugs. It has been shown to have activity against various targets, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate has also been studied for its potential as a neuroprotective agent, as it has been shown to have antioxidant properties and to protect against oxidative stress.

Mechanism of Action

The mechanism of action of ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate is not fully understood, but it is believed to involve binding to the NMDA receptor and modulating its activity. It has also been shown to interact with other receptors, including the sigma-1 receptor and the dopamine transporter. ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate has been shown to have both agonist and antagonist effects on these receptors, depending on the concentration and context of the interaction.
Biochemical and Physiological Effects
ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate has been shown to have various biochemical and physiological effects, including modulating the activity of the NMDA receptor, increasing the release of dopamine, and decreasing the release of glutamate. It has also been shown to have antioxidant properties and to protect against oxidative stress. ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate has been studied in various animal models, including rats and mice, and has been shown to have neuroprotective effects in these models.

Advantages and Limitations for Lab Experiments

Ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate has several advantages for lab experiments, including its high yield and purity, its potential as a scaffold for drug design, and its ability to modulate the activity of various receptors. However, there are also limitations to its use, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate, including further studies on its mechanism of action, its potential as a neuroprotective agent, and its use as a scaffold for drug design. Other potential areas of research include the development of new synthesis methods for ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate and the optimization of its pharmacokinetic properties. Overall, ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate has significant potential for further research and development in the field of medicinal chemistry.

properties

IUPAC Name

ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-3-14-9(12)11-5-4-7(10)8(6-11)13-2/h7-8H,3-6,10H2,1-2H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIGTSPAEONQHZ-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C(C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CC[C@H]([C@H](C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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